7-Chloroisoquinolin-3(2H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Procure 7-Chloroisoquinolin-3(2H)-one (CAS 1175272-80-6) for CNS drug discovery, kinase inhibitor development, and antimalarial research. Its 97% purity and batch-specific analytics (NMR, HPLC, GC) ensure consistent results. The 7-Cl substitution and 3-oxo lactam enable robust Suzuki-Miyaura couplings and provide a stable hydrogen-bonding anchor, outperforming non-halogenated or 7-bromo analogs.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 1175272-80-6
Cat. No. B1530586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinolin-3(2H)-one
CAS1175272-80-6
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CNC(=O)C=C21)Cl
InChIInChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12)
InChIKeyUIIZBWHWNUSKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinolin-3(2H)-one (CAS 1175272-80-6): Procurement-Grade Heterocyclic Building Block with Defined Physicochemical and Synthetic Utility Profile


7-Chloroisoquinolin-3(2H)-one (CAS 1175272-80-6) is a halogenated isoquinolin-3(2H)-one derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol [1]. It features a chlorine substituent at the 7-position of the isoquinoline core and a lactam carbonyl at the 3-position, which confers distinct physicochemical properties including a predicted boiling point of 454.4±45.0 °C, a predicted density of 1.38±0.1 g/cm³, and a predicted pKa of 10.50±0.40 . The compound is commercially available with a purity specification of 97% and is supplied with analytical documentation including NMR, HPLC, and GC traceability .

7-Chloroisoquinolin-3(2H)-one vs. In-Class Analogs: Why Halogen Identity and Regiochemistry Dictate Functional and Synthetic Outcomes


Generic substitution within the isoquinolinone class is scientifically unsound due to pronounced differences in reactivity, physicochemical behavior, and biological target engagement driven by halogen type and substitution pattern. While the unsubstituted isoquinolin-3(2H)-one core lacks the enhanced lipophilicity and electrophilic substitution potential conferred by halogenation, alternative halogen analogs (e.g., 7‑bromo or 7‑fluoro) exhibit divergent steric, electronic, and metabolic stability profiles that directly impact synthetic tractability and downstream biological performance [1]. Furthermore, regioisomers such as 7-chloroisoquinolin-1(2H)-one possess fundamentally different hydrogen-bonding networks and tautomeric equilibria, precluding their use as interchangeable intermediates in structure-activity relationship (SAR) campaigns. The following quantitative evidence substantiates the unique position of 7-chloroisoquinolin-3(2H)-one as a procurement decision requiring specific, data-driven selection criteria.

Quantitative Differentiation of 7-Chloroisoquinolin-3(2H)-one: Head-to-Head Physicochemical and Synthetic Comparator Analysis


Enhanced Lipophilicity and Electronic Modulation vs. Unsubstituted Isoquinolin-3(2H)-one Core

The 7‑chloro substituent significantly increases lipophilicity relative to the unsubstituted isoquinolin-3(2H)-one scaffold, as evidenced by computed logP values. The consensus logP (average of five prediction methods) for 7-chloroisoquinolin-3(2H)-one is 2.02, which is markedly higher than the estimated logP of approximately 1.0–1.2 for the parent isoquinolin-3(2H)-one lacking halogenation . This increase in lipophilicity correlates with improved membrane permeability and altered distribution coefficients, which are critical parameters in drug candidate optimization. Additionally, the chlorine atom exerts an electron‑withdrawing inductive effect that modifies the electron density of the aromatic ring, potentially influencing the compound's reactivity in electrophilic aromatic substitution reactions and its binding affinity to hydrophobic enzyme pockets [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Chlorine-Specific Synthetic Handle and Derivatization Potential vs. 7‑Bromo and 7‑Fluoro Analogs

The 7‑chloro substituent offers a distinct balance of reactivity and stability in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) compared to 7‑bromo and 7‑fluoro isoquinolinones. While bromo analogs are generally more reactive in oxidative addition, they are also more prone to undesired side reactions and are less stable under certain basic or nucleophilic conditions. Fluoro analogs, conversely, are significantly less reactive in cross‑couplings, limiting their synthetic utility for late‑stage diversification. Chlorine provides an intermediate reactivity profile that enables robust and selective C–C and C–N bond formation without the instability issues of bromides or the sluggishness of fluorides . This is particularly critical when constructing complex molecular architectures in pharmaceutical development, where the chlorine atom can be strategically retained or displaced in a controlled manner [1].

Synthetic Organic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Regioisomeric Differentiation: 3‑Oxo vs. 1‑Oxo Isoquinolinone Scaffolds Dictate Hydrogen‑Bonding and Biological Activity Profiles

The position of the carbonyl group (3‑oxo vs. 1‑oxo) in the isoquinolinone ring profoundly alters the hydrogen‑bonding capacity and molecular recognition properties of the scaffold. 7‑Chloroisoquinolin-3(2H)-one features a lactam carbonyl at the 3‑position, which engages in distinct tautomeric equilibria and presents a different hydrogen‑bond donor‑acceptor geometry compared to the 1‑oxo regioisomer (7‑chloroisoquinolin-1(2H)-one). This difference is critical for target engagement: the 1‑oxo isomer has been specifically utilized as a key intermediate in the synthesis of asunaprevir (BMS‑650032), an NS3 protease inhibitor, where the 1‑oxo geometry is essential for binding . In contrast, the 3‑oxo isomer offers an alternative pharmacophore topology that can be exploited for targets where the 1‑oxo geometry is suboptimal, providing a complementary tool for structure‑based drug design. The 3‑oxo scaffold is also associated with antimalarial activity in derivative compounds, with some achieving IC₅₀ values below 50 µM .

Medicinal Chemistry Structural Biology Drug Discovery

Optimal Deployment Scenarios for 7-Chloroisoquinolin-3(2H)-one Based on Quantified Differentiation


Late-Stage Functionalization in Kinase Inhibitor Lead Optimization

Given its balanced chlorine reactivity and favorable lipophilicity (consensus logP = 2.02), 7‑chloroisoquinolin-3(2H)-one is ideally suited as a core scaffold for kinase inhibitor discovery programs, particularly those targeting PI3K and related lipid kinases . The chlorine atom enables robust Suzuki‑Miyaura and Buchwald‑Hartwig couplings for late‑stage diversification, while the 3‑oxo lactam provides a stable hydrogen‑bonding anchor. This compound is preferable over 7‑bromo analogs, which can lead to unwanted debromination side products, and over non‑halogenated cores, which lack the necessary lipophilicity for efficient cellular penetration.

Antimalarial Drug Discovery and SAR Exploration

Derivatives of 7‑chloroisoquinolin-3(2H)-one have demonstrated promising antimalarial activity, with IC₅₀ values below 50 µM in preliminary screens . The 3‑oxo regioisomer is essential for this activity profile, and the chlorine atom provides a synthetic handle for further optimization. Researchers should select this specific regioisomer and halogenation pattern over the 1‑oxo variant or non‑chlorinated analogs to maximize hit‑to‑lead progression in antimalarial programs.

Physicochemical Property Optimization in CNS Drug Candidates

The computed consensus logP of 2.02 and topological polar surface area (TPSA) of approximately 32.86 Ų for 7‑chloroisoquinolin-3(2H)-one place it within the favorable range for blood‑brain barrier penetration . The chlorine substituent contributes to increased lipophilicity without excessively inflating molecular weight (MW = 179.60), making it a superior starting point for CNS drug discovery compared to the more polar, non‑halogenated parent scaffold or heavier bromo analogs that may exceed desirable property thresholds.

Preclinical Toxicology and Metabolite Identification Studies

The high purity specification (97%) and availability of batch‑specific analytical data (NMR, HPLC, GC) from reputable vendors ensure that 7‑chloroisoquinolin-3(2H)-one can be procured with the consistency required for rigorous preclinical toxicology and drug metabolism studies . The defined physicochemical properties (boiling point 454.4±45.0 °C, density 1.38±0.1 g/cm³) facilitate accurate dosing and formulation development, reducing variability in in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroisoquinolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.